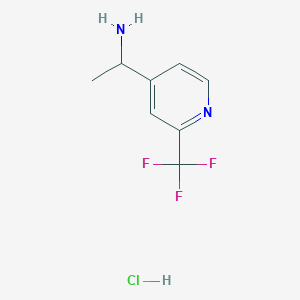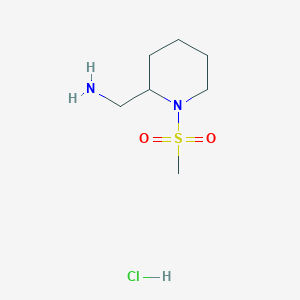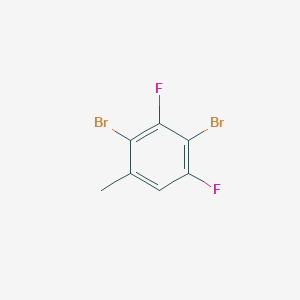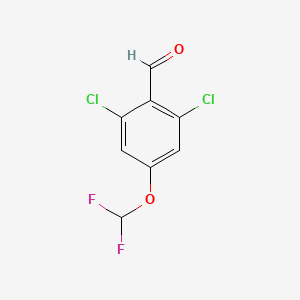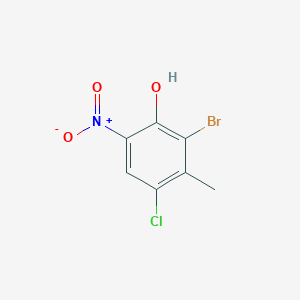
2-Bromo-4-chloro-3-methyl-6-nitro-phenol
Overview
Description
2-Bromo-4-chloro-3-methyl-6-nitro-phenol is a chemical compound with the CAS Number: 55229-54-4. It has a molecular weight of 266.48 and its IUPAC name is 2-bromo-4-chloro-3-methyl-6-nitrophenol . The compound is a yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol is C7H5BrClNO3 . The InChI code for this compound is 1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-3-methyl-6-nitro-phenol is a yellow solid . It has a molecular weight of 266.48 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Kinetic Studies
Research on the kinetics of chlorination of phenols, including various substituted phenols, provides insight into the reactivity and chemical behavior of these compounds. In a study by Moodithaya and Gowda (2002), the kinetics of chlorination of monosubstituted phenols by t-butyl hypochlorite in aqueous alkaline medium were investigated. This study suggests a mechanism involving the electrophilic attack of phenoxide ions by HOCl, which could be relevant to understanding the reactivity of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol in similar conditions. The rates of reactions and the effects of substituents on reaction kinetics were analyzed, contributing to the broader understanding of phenol chemistry in aqueous environments (Moodithaya & Gowda, 2002).
Spectroscopic Analysis
In another study, the vibrational spectra of substituted phenols, including 2-bromo-4-chloro phenol, were analyzed using FTIR and FT Raman spectroscopy. The research conducted by Krishnakumar et al. (2009) involved density functional theory (DFT) calculations to interpret the vibrational spectra, providing detailed insights into the molecular structure and behavior of these compounds. This spectroscopic analysis can be instrumental in understanding the structural characteristics and electronic properties of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol, especially in relation to its applications in various scientific fields (Krishnakumar et al., 2009).
Synthesis and Applications in Material Science
Research on the synthesis and applications of related bromo-nitro-phenol compounds, such as the synthesis of 2,4,6-Bromo-4'-nitro ether by Zhou Shiyang (2012), highlights the potential of these compounds in material science and organic synthesis. This study demonstrates the synthesis process, reaction conditions, and yields, providing a framework for the synthesis of similar compounds like 2-Bromo-4-chloro-3-methyl-6-nitro-phenol and their potential applications in creating advanced materials and chemical intermediates (Zhou Shiyang, 2012).
Green Chemistry and Catalysis
The green synthesis and characterization of Schiff base compounds related to bromo-nitro-phenols, as reported by Zulfiqar et al. (2020), indicate the role of these compounds in catalysis and green chemistry. The study describes the synthesis of a Schiff base compound using a green mechanochemical method, its structural characterization, and its application as a urease inhibitor. This research underscores the potential of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol in similar green chemistry applications, where it could serve as a precursor or active component in environmentally friendly catalytic processes (Zulfiqar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-chloro-3-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUXDBORJFMKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-3-methyl-6-nitro-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



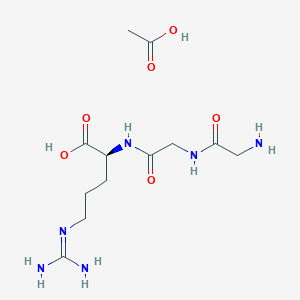
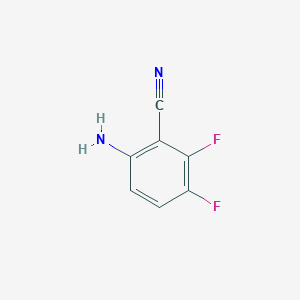
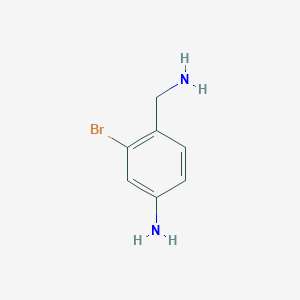
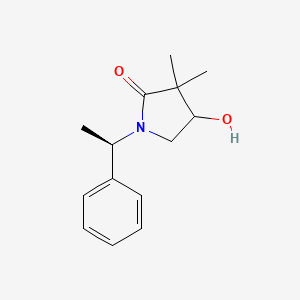
![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)
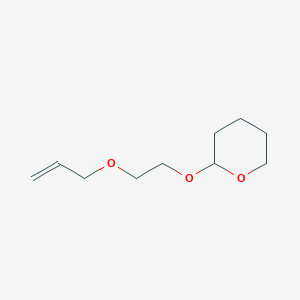
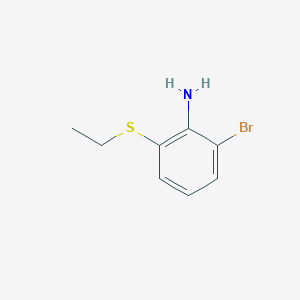
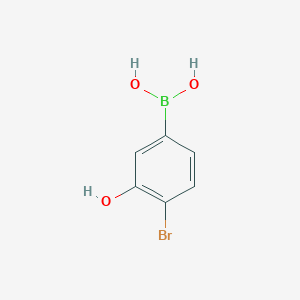
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
